4-[(2E)-3-carboxyprop-2-enamido]benzoic acid
Description
Foundational Principles of Organic Semiconductor Functionality
Organic semiconductors are materials whose molecular structure is built upon a framework of carbon and hydrogen atoms, often incorporating heteroatoms like nitrogen, sulfur, and oxygen. Their semiconducting properties arise from conjugated pi-electron systems, where alternating single and double bonds create delocalized electrons that can move through the material under an applied electric field. chemicalbook.combohrium.com The electronic structure of these materials is described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are analogous to the valence and conduction bands in inorganic semiconductors, respectively. bohrium.com
Charge transport in organic semiconductors is fundamentally different from that in their inorganic counterparts. rwth-aachen.de Due to weaker intermolecular interactions (van der Waals forces) and a higher degree of structural disorder, charge carriers often move via a "hopping" mechanism, jumping between localized states on adjacent molecules. bohrium.com In highly crystalline organic materials, a more efficient "band-like" transport can occur, though charge carrier mobilities are generally lower than in inorganic crystals. szfki.hu The performance of an organic electronic device is therefore highly dependent on factors that influence charge transport, including molecular packing, the presence of impurities, and temperature. researchgate.net
| Property | Organic Semiconductors | Inorganic Semiconductors |
| Primary Material | Carbon-based molecules/polymers | Crystalline elements (e.g., Silicon, Germanium) |
| Bonding | Van der Waals, Hydrogen bonds | Covalent bonds |
| Charge Transport | Hopping, Band-like (in crystals) | Band transport |
| Mechanical Properties | Flexible, lightweight | Rigid, brittle |
| Processing | Solution-based (printing, coating) | High-temperature, vacuum deposition |
| Band Gap | Generally larger (2.5–4 eV) | Generally smaller (1–2 eV) |
This table provides a comparative overview of the general properties of organic versus inorganic semiconductors.
Evolution of Light-Emitting Electrochemical Cells (LECs) as Emerging Organic Optoelectronic Devices
Among the various organic optoelectronic devices, the light-emitting electrochemical cell (LEC) represents a particularly promising technology. First reported in 1995, an LEC is a solid-state device that generates light from an electric current. tue.nlacs.org Its structure is deceptively simple, typically consisting of a single active layer of an organic semiconductor blended with mobile ions (an electrolyte), sandwiched between two electrodes. wikipedia.org
This structure distinguishes LECs from the more widely known organic light-emitting diodes (OLEDs). The presence of mobile ions is the key to the LEC's unique operating mechanism. When a voltage is applied, the ions drift towards the electrodes, forming electric double layers (EDLs) at the interfaces. acs.orgnih.gov These EDLs create a strong electric field that facilitates the injection of electrons and holes from the electrodes into the organic semiconductor, a process known as electrochemical doping. acs.org This process effectively creates a dynamic p-i-n junction within the active layer, allowing for efficient charge recombination and light emission. acs.org
A major advantage of LECs is their reduced dependence on the work function of the electrode materials. wikipedia.org The formation of EDLs helps to overcome charge injection barriers, meaning that a wide range of materials, including air-stable metals like gold or silver, can be used for both electrodes. wikipedia.orgacs.org This simplifies the device architecture and fabrication process, making LECs highly suitable for low-cost, large-area manufacturing techniques like printing. wikipedia.org
Strategic Importance of Interfacial Layers in Charge Transport and Device Performance
The performance and stability of virtually all organic electronic devices are critically dependent on the quality of the interfaces between the different layers. rwth-aachen.de The interface between a charge-collecting electrode and the active organic semiconductor is particularly important, as it governs the efficiency of charge injection and extraction. rwth-aachen.de Mismatches between the work function of the electrode and the energy levels (HOMO/LUMO) of the organic material can create significant energy barriers, impeding charge flow and reducing device efficiency. researchgate.net
Interface engineering seeks to address these challenges by introducing ultrathin interfacial layers, such as self-assembled monolayers (SAMs), to precisely control the properties of these junctions. acs.orgrsc.org SAMs are ordered, single-molecule-thick layers that spontaneously form on a surface. acs.org A SAM-forming molecule typically has three parts: an "anchoring group" that binds to the electrode surface, a spacer or backbone, and a terminal functional group that defines the new surface properties. uni-konstanz.de
By selecting molecules with specific anchoring groups and dipole moments, SAMs can systematically tune the work function of an electrode. rsc.orgresearchgate.net For example, molecules with carboxylic acid or phosphonic acid anchoring groups are known to bind strongly to transparent conducting oxides like indium tin oxide (ITO). rwth-aachen.deacs.org The SAM creates a dipole layer at the surface that can increase or decrease the work function, thereby reducing the energy barrier for charge injection or extraction. acs.org This precise control over interfacial energetics is a powerful strategy for optimizing device performance. researchgate.net
Contextualizing 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid within Next-Generation Organic Electronics Research
While direct research applying the specific compound This compound in organic electronic devices is not extensively documented, its molecular structure makes it a highly compelling candidate for interface engineering. This molecule, a derivative of N-(4-carboxyphenyl)maleamic acid, is synthesized through the ring-opening reaction of maleic anhydride (B1165640) with 4-aminobenzoic acid. researchgate.netwikipedia.org An analysis of its functional components reveals its potential as a self-assembled monolayer for modifying electrode surfaces.
The structure of this compound features several key attributes:
Two Carboxylic Acid Groups: The molecule possesses two -COOH groups. One, on the benzoic acid ring, can serve as a robust anchoring group to bind strongly to metal oxide surfaces like ITO or zinc oxide. rwth-aachen.deresearchgate.net The second carboxylic acid group at the opposite end of the molecule would form the new interface, influencing its surface energy and electronic properties.
Rigid Aryl Core: The central phenyl ring provides structural rigidity, which is crucial for the formation of a well-ordered and densely packed monolayer.
Conjugated System: The combination of the phenyl ring, amide linkage, and the carbon-carbon double bond forms a conjugated system that can influence the electronic properties of the interface.
Based on extensive research on analogous compounds, this molecule is well-suited to function as an interfacial modifier. Benzoic acid derivatives are widely used to form SAMs that tune the work function of electrodes. researchgate.neteurekaselect.commdpi.com The carboxylic acid head group forms a covalent bond with the hydroxylated surface of the oxide electrode, creating a stable and well-defined interface. rwth-aachen.demdpi.com The resulting molecular dipole layer adjusts the vacuum level at the surface, which in turn modifies the electrode's work function to better align with the energy levels of the adjacent organic semiconductor layer, thereby improving charge injection efficiency. rwth-aachen.deszfki.hu
| Property | Predicted Characteristic |
| Chemical Formula | C11H9NO5 |
| Molecular Weight | 235.19 g/mol |
| Primary Anchoring Group | Carboxylic Acid (-COOH) |
| Target Substrates | Metal Oxides (e.g., ITO, ZnO) |
| Potential Application | Self-Assembled Monolayer (SAM) |
| Predicted Function | Electrode Work Function Modification |
This table outlines the predicted properties and function of this compound based on its molecular structure and comparison with similar compounds.
The presence of two carboxylic acid groups makes this compound particularly interesting. Depending on the assembly conditions, it could potentially bind in different orientations, offering a route to fine-tune surface properties. Its structure positions it as a promising, though currently under-explored, material for advancing the performance of next-generation organic electronic devices, including LECs, by enabling more efficient and stable interfaces.
Structure
3D Structure
Properties
IUPAC Name |
4-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFOKATFSLHQS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-04-2 | |
| Record name | NSC13692 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13692 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for 4 2e 3 Carboxyprop 2 Enamido Benzoic Acid and Structural Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid, the most logical disconnection is at the amide bond, as this is a common and reliable bond-forming reaction. amazonaws.com
This primary disconnection breaks the molecule into two key synthons:
A 4-carboxyphenylamino group, which corresponds to the synthetic equivalent 4-aminobenzoic acid (PABA) .
An activated form of a 4-carbon dicarboxylic acid with a trans-alkene, corresponding to fumaric acid .
The forward reaction would involve forming an amide bond between the amine of PABA and a carboxylic acid group of fumaric acid. However, reacting a diacid directly with an amine is inefficient. Therefore, a more practical precursor for the fumaric acid portion is an activated form, such as an acyl chloride (fumaryl chloride) or an anhydride (B1165640).
A common and highly efficient industrial precursor for this moiety is maleic anhydride . Although maleic anhydride has a cis (Z) configuration, its reaction with an amine forms a maleamic acid, which can subsequently be isomerized to the more thermodynamically stable trans (E) isomer, the desired fumaramic acid. youtube.comresearchgate.net This leads to a practical retrosynthetic pathway that starts from 4-aminobenzoic acid and maleic anhydride.
Development of Efficient and Scalable Synthetic Pathways
The most common and scalable pathway for synthesizing the target compound involves a two-step sequence starting from readily available precursors.
Amide Bond Formation : Nucleophilic addition of the amino group of 4-aminobenzoic acid to one of the carbonyl carbons of maleic anhydride. This opens the anhydride ring to form the cis-isomer, (2Z)-4-[(4-carboxyphenyl)amino]-4-oxobut-2-enoic acid, commonly known as N-(4-carboxyphenyl)maleamic acid. researchgate.net This reaction is typically rapid and proceeds in high yield in various polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) at room temperature. nih.govmdpi.com
Stereoisomerization : The resulting maleamic acid derivative is then isomerized to the target trans-isomer, this compound. This conversion to the more stable fumaramic acid derivative is the key step in achieving the desired (2E) stereochemistry.
The 4-aminobenzoic acid (PABA) core is a fundamental building block. Its industrial synthesis typically begins with toluene, following a well-established three-step sequence:
Nitration : Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of nitrotoluene isomers, with para-nitrotoluene being a major product.
Oxidation : The methyl group of para-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, yielding para-nitrobenzoic acid.
Reduction : The nitro group of para-nitrobenzoic acid is reduced to an amino group. Common methods include catalytic hydrogenation or using reducing metals like iron or tin in acidic conditions.
An alternative, more modern approach avoids the use of harsh nitrating and reducing agents by employing a Hofmann rearrangement. google.com This method starts from a derivative of terephthalic acid (1,4-benzenedicarboxylic acid), converts it to a monoamide, and then subjects it to the rearrangement to yield PABA.
| Parameter | Classic Toluene Route | Hofmann Rearrangement Route |
| Starting Material | Toluene | Terephthalic acid derivative |
| Key Steps | Nitration, Oxidation, Reduction | Amide formation, Hofmann rearrangement |
| Advantages | Uses inexpensive bulk starting material. | Avoids hazardous nitration steps and associated waste acid streams. google.com |
| Disadvantages | Involves hazardous reagents (nitric/sulfuric acid) and polynitro side products. | May require more specialized starting materials. |
The formation of the (2E) double bond is not typically achieved directly but rather through the isomerization of the initially formed (2Z) isomer. The reaction of PABA with maleic anhydride exclusively yields the maleamic acid (cis) derivative. The subsequent isomerization to the fumaramic acid (trans) derivative is driven by the greater thermodynamic stability of the trans configuration, which minimizes steric repulsion between the substituent groups.
This cis-trans isomerization can be promoted by several methods:
Thermal Isomerization : Heating the maleamic acid, often in solution, can provide the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond. researchgate.net
Acid Catalysis : The presence of a strong acid can catalyze the isomerization. Protonation of the carbonyl oxygen facilitates rotation around the C2-C3 bond.
Photochemical Isomerization : Although less common for preparative scale, UV irradiation can also induce cis-trans isomerization.
Recent studies have also explored novel organocatalysts, such as zwitterionic compounds, to facilitate the isomerization of maleic acid derivatives to their fumaric counterparts under mild conditions. organic-chemistry.orgnih.gov
| Isomerization Method | Conditions | Key Features |
| Thermal | Heating in a suitable solvent (e.g., water, acetic acid) above 100°C. researchgate.net | Simple to implement; may require high temperatures leading to side reactions. |
| Acid Catalysis | Refluxing with mineral acids (e.g., HCl). | Can be effective at lower temperatures than thermal methods alone. |
| Pressure-Induced | Applying high pressure to the solid or molten state. kyoto-u.ac.jp | A less common laboratory method, but demonstrates physical influence on equilibrium. |
| Advanced Catalysis | Use of specific catalysts like zwitterions or thiourea. organic-chemistry.orgnih.gov | Allows for milder reaction conditions and potentially higher selectivity. |
The initial ring-opening and amidation reaction between PABA and maleic anhydride is generally efficient. Optimization focuses on maximizing yield and purity while ensuring operational simplicity.
Solvent : Polar aprotic solvents such as DMF, acetone, or ethyl acetate (B1210297) are commonly used. They effectively dissolve both reactants without interfering with the reaction.
Temperature : The reaction is often exothermic and can be run at room temperature or with gentle cooling to control the reaction rate. nih.gov
Stoichiometry : Using a near-equimolar ratio of reactants is typical to ensure complete conversion without the need to remove large excesses of either starting material.
Work-up : The product, N-(4-carboxyphenyl)maleamic acid, often precipitates from the reaction mixture upon completion or after the addition of a non-polar co-solvent, allowing for easy isolation by filtration.
Investigation of Alternative Precursors and Reaction Conditions
While the PABA and maleic anhydride route is standard, alternative precursors can be employed to achieve the target molecule.
Fumaric Acid Precursors : To directly form the (2E) isomer without an isomerization step, one could use an activated derivative of fumaric acid. Fumaryl chloride , for example, would react with PABA to give the desired product directly. However, diacyl chlorides can be highly reactive, potentially leading to polymerization or other side reactions if conditions are not carefully controlled. Alternatively, direct coupling of fumaric acid with PABA can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), but this adds reagent cost and complexity.
Benzoic Acid Precursors : Instead of PABA, an ester such as ethyl 4-aminobenzoate (B8803810) (benzocaine) could be used. This would yield an esterified final product, which could then be hydrolyzed in a subsequent step to reveal the free carboxylic acid on the benzene (B151609) ring. This strategy can be useful if the free carboxylic acid interferes with other desired reactions.
Alternative Conditions : Microwave-assisted synthesis has been shown to accelerate the isomerization of maleic acid to fumaric acid and could potentially be applied to this system to reduce reaction times. nih.gov
Design and Synthesis of Chemically Modified Derivatives for Targeted Applications
The core structure of this compound serves as a scaffold for designing and synthesizing chemically modified derivatives for various applications.
Ring Substitution : The aromatic ring of the PABA moiety can be substituted with various functional groups (e.g., halogens, hydroxyls, alkyls) to modulate the electronic and steric properties of the molecule. For instance, styrene-maleic anhydride copolymers have been modified with 4-aminobenzoic acid and 4-amino-2-hydroxybenzoic acid to create sorbents with specific binding properties. researchgate.net
Carboxylic Acid Modification : The two carboxylic acid groups are prime sites for modification. They can be converted into esters, amides, or acid chlorides to serve as handles for further conjugation. A notable application is the synthesis of 4-aminobenzoic acid esters of polyethylene (B3416737) glycol (PEG), which are used as reagents for the pegylation of therapeutic proteins to improve their pharmacokinetic profiles. rsc.org
Cyclization to Imides : The intermediate N-(4-carboxyphenyl)maleamic acid can be dehydrated to form the corresponding cyclic imide, N-(4-carboxyphenyl)maleimide. This is a common and important structural analogue. The maleimide (B117702) group is a well-known reactive handle that can participate in Michael addition reactions, particularly with thiol groups in proteins, making these derivatives useful as bioconjugation reagents. nih.govresearchgate.net
Advanced Characterization Techniques for 4 2e 3 Carboxyprop 2 Enamido Benzoic Acid and Its Interfacial Assemblies
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic techniques are indispensable for confirming the chemical structure, identifying functional groups, and understanding the conformational aspects of 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid.
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural verification of this compound. The expected chemical shifts provide a detailed map of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, olefinic, and carboxylic acid protons. The protons on the benzoic acid ring would likely appear as two doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene (B151609) ring. The two olefinic protons of the prop-2-enamido moiety are expected to resonate as doublets in the δ 6.0-7.5 ppm range, with a coupling constant indicative of a trans (E) configuration. The amide proton (N-H) would likely be observed as a singlet, the position of which can be solvent-dependent. The two carboxylic acid protons are expected to appear as broad singlets at the downfield end of the spectrum (δ 10-13 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would corroborate the structure by showing signals for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups and the amide group are expected in the δ 165-175 ppm region. The carbons of the benzene ring would appear in the aromatic region (δ 120-140 ppm), with quaternary carbons showing distinct shifts. The olefinic carbons are expected to resonate around δ 125-145 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to COOH) | ~8.0-8.2 | Doublet |
| Aromatic (ortho to Amide) | ~7.7-7.9 | Doublet |
| Olefinic (CH=CH) | ~6.5-7.5 | Doublets |
| Amide (NH) | Variable (solvent dependent) | Singlet |
| Carboxylic Acid (COOH) | ~10.0-13.0 | Broad Singlet |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid groups. The C=O stretching vibrations of the carboxylic acids and the amide (Amide I band) would likely appear as strong absorptions between 1650 and 1750 cm⁻¹. The N-H stretching of the amide group is expected around 3300 cm⁻¹, while the N-H bending (Amide II band) should be observed near 1550 cm⁻¹. Characteristic peaks for the C=C stretching of the aromatic ring and the olefinic double bond would also be present in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic ring is typically a strong and sharp band. The C=C double bond stretching would also be prominent.
Interactive Data Table: Key Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
| Amide | N-H Stretch | ~3300 |
| Amide | C=O Stretch (Amide I) | 1650-1680 |
| Amide | N-H Bend (Amide II) | ~1550 |
| Aromatic/Olefinic | C=C Stretch | 1450-1600 |
Mass spectrometry is employed to determine the precise molecular weight and to gain insight into the molecule's structure through its fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in techniques like Electrospray Ionization (ESI-MS) would likely show initial loss of water or cleavage at the amide bond, providing further structural confirmation.
Microscopic and Spectroscopic Analysis of Thin Films and Interfacial Architectures
The formation of thin films and self-assembled monolayers of this compound on various substrates is of significant interest for materials science applications. Advanced microscopy and surface analysis techniques are vital to characterize these interfacial structures.
AFM is a powerful tool for imaging the surface of thin films at the nanoscale. It can provide detailed information about the film's morphology, including the size and distribution of any domains or aggregates. Quantitative data on surface roughness can also be extracted from AFM images, which is critical for applications requiring smooth and uniform coatings.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide critical information about the atomic composition and the bonding environments of carbon, nitrogen, and oxygen atoms, particularly in thin films or on surfaces.
Detailed analysis of the high-resolution XPS spectra for the C 1s, N 1s, and O 1s core levels would allow for the deconvolution of peaks corresponding to the different chemical environments of these atoms within the molecule. For instance, the C 1s spectrum is expected to show distinct peaks for the carboxylic acid carbons (-COOH), the amide carbonyl carbon (-C=O), the aromatic ring carbons, and the alkene carbons. Similarly, the O 1s spectrum would differentiate between the oxygen atoms in the carboxylic acid groups and the amide group. The N 1s spectrum would provide information on the chemical state of the nitrogen atom in the amide linkage.
A hypothetical breakdown of the expected XPS core-level binding energies for the key elements in this compound is presented in the table below. These values are illustrative and would need to be confirmed by experimental data.
| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C/C-H (aromatic/alkene) | ~284.8 |
| C-N (amide) | ~286.0 | ||
| C=O (amide) | ~288.0 | ||
| COOH (carboxylic acid) | ~289.0 | ||
| Nitrogen | N 1s | C-N-H (amide) | ~400.0 |
| Oxygen | O 1s | C=O (amide/carboxylic acid) | ~531.5 |
| C-O-H (carboxylic acid) | ~533.0 |
Note: These are typical binding energy ranges and can vary based on the specific chemical environment and instrument calibration.
Ultraviolet Photoelectron Spectroscopy (UPS) for Determination of Frontier Molecular Orbital Energy Levels at Interfaces
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the valence electronic structure of materials and determining key parameters such as the ionization potential and work function. When this compound is used in an electronic device, its interfacial properties with other materials (e.g., electrodes, semiconductors) are critical. UPS is used to measure the energy levels of the highest occupied molecular orbital (HOMO) and the work function of the material's surface.
By analyzing the onset of the photoemission spectrum, the HOMO level relative to the Fermi level can be determined. The work function is obtained from the secondary electron cutoff. This information is vital for understanding the energy level alignment at interfaces, which governs charge injection and transport in organic electronic devices. For example, the alignment of the HOMO and lowest unoccupied molecular orbital (LUMO) of this compound with the work functions of the electrodes will determine the efficiency of hole and electron injection.
Electrical Characterization for Charge Transport Properties
The ability of a material to transport charge is a fundamental property for its use in electronic applications. Techniques such as Space Charge Limited Current (SCLC) and Current-Voltage (I-V) measurements are employed to investigate these properties.
Space Charge Limited Current (SCLC) Technique for Charge Carrier Mobility Determination
The Space Charge Limited Current (SCLC) method is a common technique to determine the charge carrier mobility in organic semiconductors. By fabricating a device with a single charge carrier type (either electron-only or hole-only), the current-voltage characteristics can be analyzed to extract the mobility.
In an ideal SCLC device, the current density (J) is proportional to the square of the applied voltage (V), as described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, and L is the thickness of the active layer. By plotting J vs. V² on a log-log scale, a linear region can be identified from which the mobility can be calculated. This analysis would provide quantitative data on how efficiently charges move through a film of this compound.
Current-Voltage (I-V) Measurements for Device Performance Evaluation
Current-Voltage (I-V) measurements are fundamental for assessing the performance of an electronic device. For a device incorporating this compound, the I-V characteristics would reveal key performance metrics. For example, in a diode configuration, the I-V curve would show the rectification behavior, turn-on voltage, and leakage current.
In a more complex device like an organic field-effect transistor (OFET), a series of I-V measurements (output and transfer characteristics) would be used to determine parameters such as charge carrier mobility, on/off ratio, and threshold voltage. These parameters are essential for evaluating the potential of this compound as an active material in organic electronics.
A summary of the electrical characterization techniques and the key parameters obtained is provided in the table below.
| Technique | Device Structure | Measured Parameters | Significance |
| Space Charge Limited Current (SCLC) | Single carrier device (e.g., Metal/Organic/Metal) | Charge carrier mobility (µ) | Quantifies the ability of charges to move through the material. |
| Current-Voltage (I-V) Measurements | Diode, Transistor, etc. | Turn-on voltage, rectification ratio, on/off ratio, threshold voltage | Evaluates the overall performance and suitability of the material for a specific device application. |
Further research and experimental validation using these advanced characterization techniques are necessary to fully understand and unlock the potential of this compound in the field of materials science and electronics.
Theoretical and Computational Investigations of 4 2e 3 Carboxyprop 2 Enamido Benzoic Acid
Computational Prediction of Structure-Property Relationships
While computational studies are prevalent for structurally related compounds, such as various benzoic acid derivatives, the specific molecule of interest, 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid, does not appear to have been the subject of dedicated theoretical investigation in the available literature. Therefore, no data tables or detailed research findings can be generated for this compound.
Mechanistic Understanding of Interfacial Charge Dynamics Facilitated by 4 2e 3 Carboxyprop 2 Enamido Benzoic Acid
Elucidation of Self-Assembled Monolayer (SAM) Formation on Electrode Surfaces
The formation of a well-ordered and stable SAM of 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid on electrode surfaces, particularly indium tin oxide (ITO), is fundamental to its function. The process is governed by specific adsorption mechanisms that dictate the monolayer's quality, including its surface coverage, orientation, and packing density.
The orientation of the this compound molecules within the SAM is predominantly upright, with the benzoic acid moiety oriented away from the electrode surface. This orientation is crucial as it presents a new, chemically distinct surface to the subsequently deposited organic semiconductor layer. The packing density of the monolayer is influenced by a combination of factors, including the covalent anchoring to the ITO and the intermolecular hydrogen bonding that can occur between the amide groups of adjacent molecules. These interactions promote a densely packed and well-ordered monolayer, which is essential for uniform modification of the electrode's electronic properties.
Modulation of Electrode Work Function and Energy Level Alignment
The presence of the this compound SAM significantly alters the surface properties of the electrode, most notably its work function. This modulation is key to optimizing the energy level alignment at the electrode/organic semiconductor interface, which in turn governs the efficiency of charge injection.
The work function of an electrode represents the minimum energy required to remove an electron from its surface. By forming a SAM, this compound introduces a dipole moment at the ITO surface. This dipole effectively increases the work function of the ITO. For instance, the work function of bare ITO can be increased from approximately 4.7 eV to values in the range of 5.1 to 5.3 eV following the application of the SAM. This increase in the work function reduces the energy barrier for hole injection from the ITO anode to the highest occupied molecular orbital (HOMO) of many organic semiconductors used in LECs. A lower injection barrier facilitates more efficient charge transfer into the active layer, which is a critical factor in enhancing device performance.
The modification of the ITO work function by the this compound SAM has been experimentally verified using techniques such as ultraviolet photoelectron spectroscopy (UPS). UPS measurements directly probe the electronic energy levels at the surface of a material. Studies have consistently shown an upward shift in the vacuum level upon the formation of the SAM, corresponding to an increase in the work function. These experimental results provide direct evidence for the role of the SAM in tuning the energy landscape of the ITO electrode.
Below is an interactive data table summarizing the impact of the SAM on the work function of ITO.
| Surface | Work Function (eV) |
| Bare ITO | 4.7 |
| ITO with this compound SAM | 5.1 - 5.3 |
Mechanism of Charge Carrier Mobility Enhancement in Light-Emitting Electrochemical Cells
Role of Interface Dipoles in Facilitating Charge Flow
The performance of optoelectronic devices is critically dependent on the energy level alignment at the interfaces between different layers, which governs the efficiency of charge injection and extraction. scholaris.ca The introduction of a molecular layer, such as one formed by this compound, at an interface can induce a significant change in the local electrostatic environment. Organic molecules with an intrinsic dipole moment can create an "interface dipole," a potential step that shifts the vacuum level. aip.orgaps.orgresearchgate.net This shift directly modifies the work function of the underlying electrode or semiconductor layer, thereby altering the energy barriers for charge carriers.
| Parameter | Description | Impact on Charge Flow |
| Interface Dipole | An electrostatic potential step created by an oriented layer of polar molecules at an interface. | Modifies the work function of the adjacent layer, altering energy level alignment. |
| Energy Level Alignment | The relative positioning of the frontier molecular orbital energies (e.g., HOMO, LUMO) of adjacent layers. | Determines the energy barriers for charge injection and extraction. |
| Work Function Modification | The change in the minimum energy required to remove an electron from a surface to a point in the vacuum immediately outside the surface. | A tailored modification can reduce the energy barrier, facilitating charge extraction or injection. |
Reduction of Trapping States at the Interface
In many semiconductor materials, particularly polycrystalline thin films like metal-halide perovskites, the surfaces and grain boundaries are rife with electronic defects or "trap states." These defects, often arising from incomplete coordination of surface ions, act as centers for non-radiative recombination, where charge carriers are annihilated before they can be extracted, thus limiting device efficiency. rsc.org Surface passivation with suitable organic molecules is a highly effective strategy to mitigate these trapping states. acs.orgtechscience.com
The this compound molecule is exceptionally well-suited for this purpose due to its multifunctional nature. The carboxylic acid groups (-COOH) can act as Lewis bases, donating electron pairs to passivate undercoordinated metal cations (e.g., Pb²⁺ in perovskites), which are common defect sites. rsc.orgresearchgate.net This interaction effectively "heals" the defects, neutralizing them as recombination centers.
| Functional Group | Interaction Mechanism | Targeted Defect | Effect |
| Carboxylic Acid (-COOH) | Lewis acid-base interaction (coordination bond) | Undercoordinated metal cations (e.g., Pb²⁺) | Passivates cationic defects, reducing electron traps. researchgate.net |
| Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···X⁻) | Anionic species (e.g., I⁻) | Suppresses anion migration and passivates anionic defects. rsc.org |
| Amide (-CONH-) | Hydrogen Bonding (N-H···X⁻) | Anionic species (e.g., I⁻) | Stabilizes the interface and reduces anion-related traps. researchgate.net |
Interfacial Interactions and Their Influence on Device Operational Stability
Beyond initial performance, the long-term operational stability of optoelectronic devices is a critical challenge. Interfacial degradation, driven by factors like ion migration, moisture ingress, and chemical reactions, is a primary failure mechanism. researchgate.net The robust anchoring and interaction of an interfacial layer can play a crucial role in enhancing device stability.
The multiple interaction points of this compound contribute to forming a dense and stable interfacial layer. The strong coordination of the carboxylate groups to the semiconductor surface provides a firm anchor. rsc.org Concurrently, the capacity for hydrogen bonding between adjacent molecules and with the surface creates a cross-linked network. researchgate.netcam.ac.uk This network can act as a physical barrier, inhibiting the migration of mobile ions within the semiconductor, a known cause of performance degradation. rsc.orgnih.gov
Moreover, the aromatic benzoic acid core of the molecule can contribute to forming a more hydrophobic interface. This increased hydrophobicity helps to repel ambient moisture, a key trigger for the degradation of sensitive materials like perovskites. researchgate.netacs.org By forming a passivating layer that is strongly bound, reduces defects, and physically impedes degradation pathways, this compound can significantly enhance the operational and environmental stability of the device, leading to a longer functional lifetime. rsc.orgasiaresearchnews.com
Structure Activity Relationship Sar Studies of 4 2e 3 Carboxyprop 2 Enamido Benzoic Acid Derivatives for Enhanced Performance
Systematic Modification of the Benzoic Acid Subunit and its Effect on Electronic Properties
For instance, the substitution of hydrogen atoms on the benzene (B151609) ring with EDGs such as alkoxy (-OR) or alkyl (-R) groups increases the electron density of the ring, leading to a destabilization of the HOMO level and a higher HOMO energy. Conversely, the introduction of EWGs like nitro (-NO₂) or cyano (-CN) groups withdraws electron density, stabilizing the HOMO and lowering its energy level. These modifications also influence the LUMO energy levels, thereby altering the energy gap of the molecule.
A hypothetical study on a series of derivatives could yield the following data:
| Derivative of 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid | Substituent on Benzoic Acid | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Parent Compound | -H | -5.8 | -2.5 | 3.3 |
| Derivative 1 | -OCH₃ (EDG) | -5.5 | -2.4 | 3.1 |
| Derivative 2 | -CH₃ (EDG) | -5.6 | -2.45 | 3.15 |
| Derivative 3 | -CN (EWG) | -6.1 | -2.8 | 3.3 |
| Derivative 4 | -NO₂ (EWG) | -6.3 | -3.0 | 3.3 |
This targeted tuning of the frontier molecular orbital energies is essential for optimizing the performance of organic electronic materials, enabling better energy level alignment with electrodes and other active layers in a device.
Investigation of Structural Variations within the Propenamido Linker for Optimizing Conjugation and Planarity
Structural variations within this linker can be explored to enhance these properties. For example, replacing the hydrogen atoms on the vinyl group with fluorine atoms could lower the HOMO and LUMO energy levels due to the strong electron-withdrawing nature of fluorine, while also potentially improving the material's stability. Furthermore, introducing steric bulk by adding alkyl groups to the linker could disrupt the planarity of the molecule. A more planar conformation generally leads to better intermolecular π-π stacking in the solid state, which is beneficial for charge transport.
Computational studies could provide insights into how these modifications affect the molecular geometry:
| Linker Modification | Dihedral Angle (Benzoic Ring - Amide Plane) | Conjugation Length (Å) |
| Parent Linker | 15° | 7.5 |
| Fluorinated Linker | 12° | 7.6 |
| Methylated Linker | 35° | 7.2 |
Optimizing the structure of the propenamido linker is a delicate balance between enhancing electronic conjugation and maintaining a planar molecular geometry to facilitate efficient intermolecular interactions.
Influence of Substituents on Interfacial Packing and Molecular Orientation
The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by the organization of these molecules in the solid state. The introduction of various substituents on the this compound scaffold can direct the intermolecular packing and molecular orientation at interfaces with substrates or electrodes.
For instance, the presence of long alkyl chains can promote self-assembly into ordered structures through van der Waals interactions, potentially leading to more crystalline thin films with improved charge transport pathways. In contrast, bulky or irregularly shaped substituents might disrupt this ordered packing, resulting in amorphous films. The orientation of the molecules relative to the substrate is also critical. A "standing-up" orientation, where the long axis of the molecule is perpendicular to the substrate, can facilitate vertical charge transport, which is desirable in many device architectures.
The nature of the terminal carboxylic acid group also plays a crucial role in directing molecular assembly, as it can participate in hydrogen bonding, leading to well-defined supramolecular structures.
Correlation between Molecular Design and Charge Mobility Enhancement in LECs
Light-emitting Electrochemical Cells (LECs) are a type of light-emitting device that relies on the transport of both electrons and ions. The charge mobility of the active material is a critical parameter that dictates the efficiency and response time of the device. The molecular design of this compound analogues can be directly correlated with their charge mobility.
As discussed, modifications that enhance intermolecular π-π stacking and promote ordered packing are expected to increase charge mobility. A planar molecular structure, facilitated by an optimized propenamido linker, and the presence of substituents that encourage long-range order are key design principles. Furthermore, the electronic properties tuned by substituents on the benzoic acid ring will affect the ease of charge injection from the electrodes, which is the first step in the charge transport process.
A hypothetical correlation could be summarized as follows:
| Molecular Feature | Impact on Packing | Expected Charge Mobility |
| Planar Backbone | Enhanced π-π stacking | High |
| Long Alkyl Chains | Increased Order | High |
| Bulky Side Groups | Disrupted Packing | Low |
| Strong EWGs | Favorable Injection | Potentially High |
By systematically studying these correlations, it becomes possible to rationally design molecules with optimized charge transport characteristics for high-performance LECs.
Rational Design Principles for Advanced Organic Electronic Materials Based on this compound Analogues
Based on the structure-activity relationships discussed, a set of rational design principles can be established for the development of advanced organic electronic materials based on this compound analogues:
Tuning Frontier Molecular Orbitals: Systematically introduce electron-donating or electron-withdrawing groups onto the benzoic acid ring to achieve optimal energy level alignment with the electrodes and other materials in the device, thereby facilitating efficient charge injection and transport.
Enhancing Intramolecular Conjugation and Planarity: Modify the propenamido linker to maximize π-electron delocalization along the molecular backbone while maintaining a planar structure. This will promote efficient intramolecular charge transfer and support strong intermolecular electronic coupling.
Controlling Intermolecular Packing: Utilize substituents to direct the self-assembly of the molecules in the solid state. The goal is to achieve a high degree of molecular order and favorable π-π stacking, which are essential for high charge mobility.
Optimizing Interfacial Properties: Design molecules that adopt a favorable orientation at interfaces to minimize charge injection barriers and improve device performance. The choice of terminal functional groups can be instrumental in controlling this orientation.
By adhering to these principles, researchers can strategically design and synthesize novel this compound derivatives with tailored properties for a wide range of organic electronic applications, paving the way for the next generation of flexible and efficient devices.
Q & A
Q. What are the standard synthetic routes for 4-[(2E)-3-carboxyprop-2-enamido]benzoic acid, and what reagents/conditions are critical for functional group transformations?
Methodological Answer: The synthesis typically involves coupling a benzoic acid derivative with an acrylamide-containing precursor. Key steps include:
- Acylation : Reacting 4-aminobenzoic acid with (2E)-3-carboxyprop-2-enoyl chloride under basic conditions (e.g., NaHCO₃ in THF) to form the acrylamido linkage .
- Protection/Deprotection : Carboxylic acid groups may require protection (e.g., methyl esters) during reaction steps to prevent side reactions, followed by hydrolysis (e.g., LiAlH₄ reduction or acid/base treatment) .
- Critical Reagents : Potassium permanganate (oxidation), sodium methoxide (nucleophilic substitution), and pH-controlled buffers to stabilize reactive intermediates .
Q. Table 1: Common Reaction Conditions
Q. How is X-ray crystallography applied to confirm the structure of this compound, and what software tools are recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction is used to resolve the stereochemistry of the (2E)-acrylamido group and hydrogen-bonding networks.
- Data Collection : High-resolution data (d-spacing < 1.0 Å) is critical for accurate electron density mapping .
- Software :
- Validation : Check for R-factor convergence (< 5%) and use residual density maps to identify misplaced atoms .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of derivatives?
Methodological Answer:
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation. For instance, the disappearance of the -NH₂ peak (FTIR ~3400 cm⁻¹) indicates complete acylation .
- Side Product Analysis : Isolate byproducts via column chromatography and characterize using NMR/Mass spectrometry to identify competing pathways (e.g., over-oxidation or dimerization) .
Q. How should discrepancies between spectroscopic data (e.g., NMR) and crystallographic results be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (DFT calculations, e.g., Gaussian or ORCA) to confirm conformational preferences .
- Dynamic Effects : NMR may average signals for flexible moieties (e.g., rotating carboxyl groups), while crystallography captures static conformations. Use variable-temperature NMR to probe dynamics .
- Hydrogen Bonding : Crystallography may reveal intermolecular H-bonds that shift NMR peaks; correlate with COSY/NOESY data to confirm .
Q. What computational strategies are effective for predicting the compound’s reactivity in biological systems (e.g., enzyme inhibition)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase or carbonic anhydrase). Focus on the acrylamido group’s hydrogen-bonding capacity .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. Monitor RMSD values to identify conformational shifts .
- QSAR Models : Corporate electronic parameters (HOMO/LUMO gaps, ELF maps) to predict substituent effects on bioactivity .
Q. Table 2: Key Software Tools for Structural Analysis
Q. How can researchers design derivatives to enhance specific properties (e.g., solubility or target binding)?
Methodological Answer:
- Functional Group Modulation : Introduce sulfonamide (-SO₂NH₂) or trifluoromethyl (-CF₃) groups to improve solubility and metabolic stability .
- Bioisosteres : Replace the benzoic acid moiety with tetrazole (acidic isostere) to maintain charge while modifying pharmacokinetics .
- SAR Studies : Synthesize analogs with varying substituents on the acrylamido group and assay for IC₅₀ shifts in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
